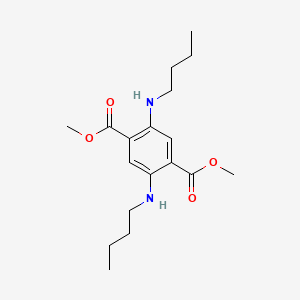
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a hydroxypropyl group at the 1-position and a carboxylic acid group at the 5-position of the indole ring, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(3-carboxypropyl)-1H-indole-5-carboxylic acid.
Reduction: Formation of 1-(3-hydroxypropyl)-1H-indole-5-methanol.
Substitution: Formation of various substituted indoles depending on the electrophile used.
科学的研究の応用
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, while the indole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid
- 1-(4-Hydroxybutyl)-1H-indole-5-carboxylic acid
- 1-(3-Hydroxypropyl)-1H-indole-3-carboxylic acid
Uniqueness
1-(3-Hydroxypropyl)-1H-indole-5-carboxylic acid is unique due to the specific positioning of the hydroxypropyl and carboxylic acid groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
1-(3-hydroxypropyl)indole-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-7-1-5-13-6-4-9-8-10(12(15)16)2-3-11(9)13/h2-4,6,8,14H,1,5,7H2,(H,15,16) |
InChIキー |
MYUOERSYSQCTEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCCO)C=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


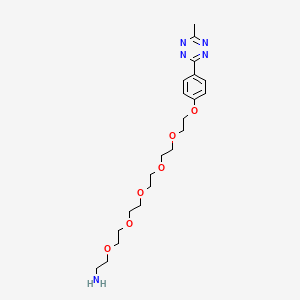
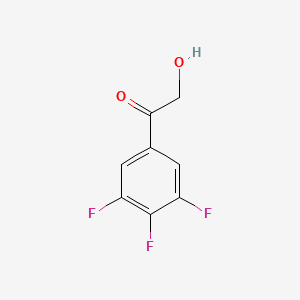
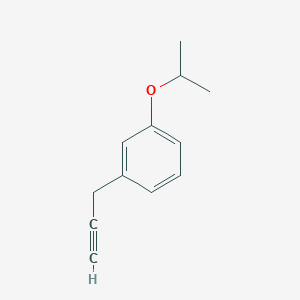
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)
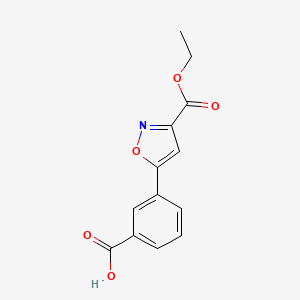
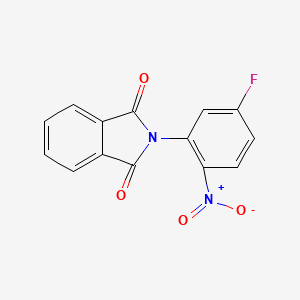
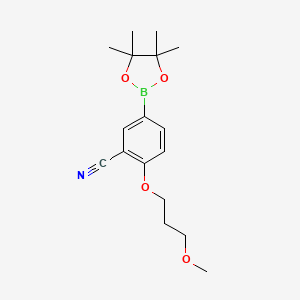
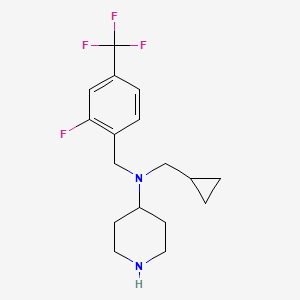
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
